molecular formula C8H13N3O2S B13496176 Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate

Cat. No.: B13496176
M. Wt: 215.28 g/mol
InChI Key: PBHFRZUNQHOMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an isopropyl group, a mercapto group, and a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate typically involves the reaction of 3-isopropyl-5-mercapto-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate is unique due to the combination of its triazole ring, isopropyl group, mercapto group, and methyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

methyl 2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2S/c1-5(2)7-9-10-8(14)11(7)4-6(12)13-3/h5H,4H2,1-3H3,(H,10,14)

InChI Key

PBHFRZUNQHOMAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CC(=O)OC

Origin of Product

United States

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